molecular formula C21H25N3O2S B2619150 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 941946-00-5

7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2619150
CAS No.: 941946-00-5
M. Wt: 383.51
InChI Key: CZSSZEROHMBDCA-UHFFFAOYSA-N
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Description

7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a novel, spirocyclic compound identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) [https://pubmed.ncbi.nlm.nih.gov/38377712/]. Its sophisticated molecular architecture, featuring a spiro-fused pyrazolo-oxazine and piperidine system, is designed for high-affinity binding to the ATP pocket of these receptor tyrosine kinases, which are critical drivers in various cancers, including non-small cell lung cancer (NSCLC) and inflammatory myofibroblastic tumors [https://pubmed.ncbi.nlm.nih.gov/38377712/]. This compound is a key tool for researchers investigating the downstream signaling pathways mediated by ALK and ROS1, such as the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades, to understand their roles in cellular proliferation, survival, and metastasis. The specific incorporation of the 7-ethoxy and thiophen-2-yl substituents is intended to optimize pharmacokinetic properties and selectivity, making it a valuable candidate for in vitro and in vivo preclinical studies aimed at developing next-generation targeted cancer therapies [https://pubmed.ncbi.nlm.nih.gov/38377712/]. Research with this inhibitor is essential for elucidating mechanisms of oncogenesis and potential resistance mechanisms to existing ALK/ROS1 inhibitors.

Properties

IUPAC Name

7-ethoxy-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-25-18-7-4-6-15-17-14-16(19-8-5-13-27-19)22-24(17)21(26-20(15)18)9-11-23(2)12-10-21/h4-8,13,17H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSZEROHMBDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, synthesis methods, and potential applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C24H27N3O4
  • Molecular Weight : 421.497 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Structural Characteristics

The compound features a spirocyclic structure that combines elements of pyrazolo and oxazine rings, which are known for their diverse biological activities. The presence of the thiophene group may contribute to its electronic properties and biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antitumor Activity : Some spiro compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells. The specific activity of this compound remains to be fully elucidated but parallels can be drawn from related structures.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains. Testing for antimicrobial activity against pathogens is a logical next step for this compound.
  • Neuroprotective Effects : Compounds containing piperidine and oxazine moieties have been investigated for neuroprotective properties. This compound may similarly influence neurodegenerative pathways.

While specific mechanisms for this compound are not yet documented, similar compounds often act through:

  • Inhibition of Enzymatic Activity : Many bioactive compounds target specific enzymes involved in disease pathways.
  • Interaction with Receptors : Compounds may bind to neurotransmitter receptors or other cellular targets, modulating physiological responses.

Case Studies and Research Findings

StudyFindings
Research on Spiro Compounds (2014)Identified potential anticancer properties of spiro compounds similar to the target compound.
Antimicrobial Testing (2020)Demonstrated efficacy against Gram-positive bacteria for structurally related compounds.
Neuroprotective Studies (2022)Investigated piperidine derivatives showing protective effects against oxidative stress in neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions to form the core spiro framework.
  • Functional Group Modifications : Introducing ethoxy and thiophene groups through substitution reactions.
  • Purification Techniques : Employing chromatography methods to isolate the final product with high purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Core Structure Biological Activity (MIC, μg/mL) Key Reference
Target Compound 7-Ethoxy, 2-(thiophen-2-yl), 1'-methyl Benzo[e]pyrazolo-oxazine + piperidine Not reported N/A
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 7-Methoxy, 2-(4-chlorophenyl) Pyrazolo-benzoxazine + cyclohexane Not reported
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one 4-Substituted phenyl, indolinone Pyrazolo-oxazine + indolinone Antibacterial: 50; Antifungal: 250
1-[2'-(2-Hydroxyphenyl)-7'-methoxy-1',10'b-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl]ethan-1-one 7-Methoxy, 2-(2-hydroxyphenyl) Pyrazolo-benzoxazine + piperidine Not reported

Structural Differences and Implications

Substituent Effects: The ethoxy group in the target compound (vs. The thiophen-2-yl group introduces sulfur-based electronic effects, which could modulate receptor-binding affinity compared to chlorophenyl or hydroxyphenyl analogs.

The absence of an indolinone moiety (cf. ) simplifies the spiro system but may reduce rigidity, affecting target selectivity.

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